1-Butyl-2-phenylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-phenylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C15H18IN. This compound is part of the pyridinium salts family, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-2-phenylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-phenylpyridine with butyl iodide under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-2-phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The phenyl and pyridinium rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium chloride or potassium bromide in polar solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield corresponding halide salts.
Oxidation Reactions: Produce oxidized derivatives of the phenyl and pyridinium rings.
Reduction Reactions: Result in reduced forms of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-phenylpyridin-1-ium iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-butyl-2-phenylpyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylimidazolium iodide: Another quaternary ammonium salt with similar applications in ionic liquids and phase-transfer catalysis.
1-Butyl-4-methylpyridinium iodide: Shares structural similarities but differs in the position of the substituent on the pyridinium ring.
Uniqueness: 1-Butyl-2-phenylpyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its phenyl group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other quaternary ammonium salts .
Eigenschaften
CAS-Nummer |
116286-77-2 |
---|---|
Molekularformel |
C15H18IN |
Molekulargewicht |
339.21 g/mol |
IUPAC-Name |
1-butyl-2-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18N.HI/c1-2-3-12-16-13-8-7-11-15(16)14-9-5-4-6-10-14;/h4-11,13H,2-3,12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VFFVKDVUBDDHHS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=CC=CC=C1C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.